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Compound of Interest

Compound Name: Amiton

Cat. No.: B1196955 Get Quote

Disclaimer: Information regarding the pharmacokinetics and metabolism of Amiton (also

known as VG) is exceptionally scarce in publicly available scientific literature. Amiton,

chemically identified as S-[2-(diethylamino)ethyl] O,O-diethyl phosphorothioate, was developed

as a pesticide but was quickly withdrawn due to its high toxicity to mammals, subsequently

being classified as a V-series nerve agent.[1][2][3] This guide will therefore primarily focus on

the pharmacokinetics and metabolism of the closely related and more extensively studied V-

series nerve agent, VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate), as a

surrogate to provide insights into the likely behavior of Amiton in mammals. The structural

similarities between Amiton and VX suggest they would share comparable metabolic pathways

and pharmacokinetic profiles.

Introduction to Amiton and V-Series Nerve Agents
Amiton is an organophosphate compound that, like other nerve agents, exerts its toxic effects

by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[1] This inhibition leads to an

accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis

characterized by symptoms such as salivation, lacrimation, urination, defecation,

gastrointestinal distress, emesis, and ultimately, respiratory failure.[4] Due to its high toxicity,

understanding the absorption, distribution, metabolism, and excretion (ADME) of such

compounds is critical for developing effective medical countermeasures.

Pharmacokinetics of VX as a Surrogate for Amiton
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The pharmacokinetic profile of a compound describes its journey through the body over time.

While specific quantitative data for Amiton is unavailable, studies on VX in various mammalian

species provide a foundational understanding.

Absorption
V-series nerve agents can be absorbed through various routes, including inhalation, ingestion,

and dermal contact.[5] Due to their low volatility, dermal absorption is a significant route of

exposure for agents like VX.[5][6] Studies in vitro have shown that the permeability of guinea

pig skin to VX is significantly greater than that of human or pig skin, with pig skin being a more

appropriate model for human dermal absorption.[6]

Distribution
Following absorption, V-series nerve agents are rapidly distributed throughout the body via the

bloodstream.[5] They distribute to various tissues, with a notable accumulation in those rich in

cholinergic activity.[5] Due to their lipophilic nature, agents like VX can accumulate in adipose

tissue, which may contribute to their prolonged effects.[5]

Metabolism
The metabolism of V-series nerve agents is a critical detoxification pathway. The primary

metabolic processes are hydrolysis and oxidation, occurring mainly in the liver.[7][8]

Hydrolysis: The ester bonds in the organophosphate structure are susceptible to hydrolysis.

For VX, this can occur at the P-S or P-O bond.[9][10]

P-S bond cleavage: This is the dominant and detoxifying pathway, yielding ethyl

methylphosphonic acid (EMPA) and 2-(diisopropylamino)ethanethiol (DESH), which are

relatively nontoxic.[9]

P-O bond cleavage: This pathway produces S-[2-(diisopropylamino)ethyl]

methylphosphonothioic acid (EA-2192), a product that retains significant neurotoxicity.[9]

Oxidation: Cytochrome P450 (CYP450) enzymes in the liver are involved in the oxidative

biotransformation of xenobiotics.[11] In vitro studies using human liver microsomes have

demonstrated that CYP450 enzymes play a role in the metabolism of VX.[12][13]
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The primary metabolites of VX that have been identified in biological samples from victims of

exposure include ethyl methylphosphonic acid (EMPA) and 2-(diisopropylamino-ethyl)methyl

sulfide.[14][15] EMPA can be further metabolized to the more stable methylphosphonic acid

(MPA).[4]

Excretion
The metabolites of V-series nerve agents are more water-soluble than the parent compound,

facilitating their elimination from the body, primarily through renal excretion in the urine.[5]

Studies in guinea pigs have shown that a significant portion of a VX dose is excreted in the

urine as phosphorus-based and nitrogenous biomarkers within 24 hours.[16]

Quantitative Pharmacokinetic Data for VX
Comprehensive pharmacokinetic data for VX is limited and varies across species. The

following table summarizes available data from studies in various animal models. It is important

to note that these values are estimates and can be influenced by the route of administration,

dose, and animal species.
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Parameter Species
Route of
Administration

Value Source(s)

Lethal Dose

(LD50)
Rat Oral

5.4 mg/kg (for

Amiton)
[14]

Rat Subcutaneous 13.1 µg/kg [17]

Bioavailability Guinea Pig Percutaneous
2.5% (relative to

IV)
[10]

Cholinesterase

Inhibition

(AChE50)

Human Intravenous 0.001 mg/kg [7]

Human Oral 0.0023 mg/kg [7]

Human Dermal
0.029 - 0.034

mg/kg
[7]

Rat Subcutaneous
1 µg/kg (for 50%

inhibition)
[7]

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics and

metabolism of highly toxic compounds. Below are generalized protocols based on published

studies with VX.

In Vitro Metabolism Study Using Liver Microsomes
This protocol is designed to investigate the metabolic fate of a compound using liver sub-

cellular fractions.

Objective: To determine the metabolites of a V-series agent and the role of CYP450 enzymes in

its metabolism.

Materials:

Human Liver Microsomes (HLMs)
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V-series nerve agent (e.g., VX)

Phosphate buffer (pH 7.4)

NADPH regenerating system (for CYP450-dependent reactions)

Quenching solution (e.g., acetonitrile)

Analytical standards of potential metabolites

LC-MS/MS system

Procedure:

Incubation Preparation: Prepare incubation mixtures containing HLMs, phosphate buffer, and

the V-series agent in microcentrifuge tubes.

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system

to the incubation mixtures. For control experiments (to assess non-enzymatic degradation),

add buffer instead of the NADPH system.

Incubation: Incubate the mixtures at 37°C for various time points (e.g., 0, 15, 30, 60, 120

minutes).

Reaction Termination: Stop the reaction at each time point by adding a cold quenching

solution.

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant

for analysis.

Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and

quantify the parent compound and its metabolites.

In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a

compound in a rodent model.
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Objective: To determine the absorption, distribution, and excretion of a V-series agent after a

single dose administration.

Animal Model: Male Wistar rats.

Materials:

V-series nerve agent (e.g., VX)

Vehicle for dosing (e.g., saline)

Anesthetic

Blood collection supplies (e.g., heparinized tubes)

Metabolic cages for urine and feces collection

Homogenization equipment for tissue analysis

LC-MS/MS system

Procedure:

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week

prior to the study.

Dosing: Administer a single dose of the V-series agent via the desired route (e.g.,

subcutaneous injection).

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at

predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

Urine and Feces Collection: House animals in metabolic cages to collect urine and feces at

specified intervals.

Tissue Collection: At the end of the study, euthanize the animals and collect various tissues

(e.g., liver, kidney, brain, fat).
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Sample Processing:

Plasma: Centrifuge blood samples to separate plasma.

Urine: Measure the volume of urine collected.

Feces and Tissues: Homogenize feces and tissue samples.

Sample Extraction: Perform liquid-liquid or solid-phase extraction on plasma, urine, and

tissue homogenates to isolate the parent compound and its metabolites.

Analysis: Quantify the concentration of the parent compound and its metabolites in all

samples using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic

parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under

the curve (AUC).
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Caption: Proposed metabolic pathways of the nerve agent VX in mammals.
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Caption: General workflow for an in vivo pharmacokinetic study in an animal model.

Conclusion
While specific data on the pharmacokinetics and metabolism of Amiton (VG) are not readily

available, the information gathered from its close structural analog, VX, provides a valuable

framework for understanding its likely behavior in mammalian systems. The primary routes of

metabolism for these V-series nerve agents are hydrolysis and oxidation, leading to the

formation of several metabolites, some of which retain toxicity. The experimental protocols

outlined in this guide provide a basis for conducting further research to fill the existing

knowledge gaps regarding Amiton and other related compounds. Such studies are essential

for the development of effective strategies to mitigate the health risks posed by these highly

toxic substances.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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